molecular formula C23H25N3O2 B2427145 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251710-51-6

2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2427145
CAS No.: 1251710-51-6
M. Wt: 375.472
InChI Key: JGAKUCYNDBOMQX-UHFFFAOYSA-N
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Description

2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a compound of considerable interest due to its intricate structure and potential applications in various fields such as chemistry, biology, and medicine. This complex compound combines several aromatic and heterocyclic elements, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves multistep organic synthesis. The key steps include:

  • Formation of the naphthyridine core: This often starts with a condensation reaction involving aromatic aldehydes and amino compounds under acidic or basic conditions.

  • Introduction of the methyl and oxo groups: This can be achieved via selective alkylation and oxidation reactions.

  • Formation of the final amide bond: This step involves coupling the 4-methylbenzyl group with the intermediate compound using reagents such as carbodiimides under mild conditions.

Industrial Production Methods

In industrial settings, large-scale synthesis follows similar pathways but with optimized reaction conditions to enhance yield and purity. Catalysts and continuous flow reactors may be used to streamline the process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is versatile in its reactivity, undergoing several types of reactions:

  • Oxidation: : Typically using agents like potassium permanganate, leading to further functionalization of the aromatic rings.

  • Reduction: : Hydrogenation under catalytic conditions can reduce the oxo group to a hydroxyl group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, facilitated by the aromatic nature of the compound.

Common Reagents and Conditions

Common reagents include hydrogen (for reduction), potassium permanganate (for oxidation), and various halides for substitution reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions but generally include various substituted derivatives and further oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

This compound serves as a precursor for more complex organic molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.

Biology

Due to its structural complexity, it can interact with biological macromolecules, making it a valuable tool in biochemical research and drug development.

Medicine

Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and clinical trials.

Industry

The compound's stability and reactivity make it suitable for use in material science, particularly in developing new polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulation of signaling pathways relevant to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of aromatic and heterocyclic structures, which confer distinct reactivity and biological activity.

Similar Compounds

  • 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-benzylacetamide: : Similar structure but lacks the additional methyl group, which can significantly alter its chemical properties.

  • 2-(8-methyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylbenzyl)acetamide: : Similar but lacks the oxo group, affecting its reactivity.

Properties

IUPAC Name

2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-3-6-17(7-4-15)12-24-22(27)14-26-10-9-21-19(13-26)23(28)18-11-16(2)5-8-20(18)25-21/h3-8,11H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAKUCYNDBOMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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